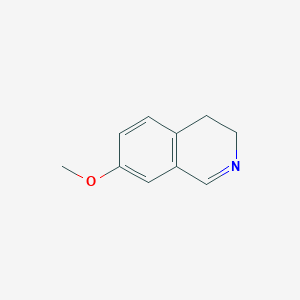

7-Methoxy-3,4-dihydroisoquinoline

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as “6,7-dimethoxy-3,4-dihydroisoquinoline”, has been reported. One method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another method for the synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .

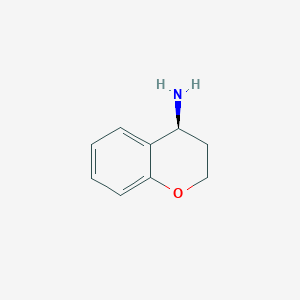

Molecular Structure Analysis

The molecular structure of “7-Methoxy-3,4-dihydroisoquinoline” can be inferred from its name and similar compounds. It likely contains a 3,4-dihydroisoquinoline core with a methoxy group (-OCH3) attached to the 7-position .

Aplicaciones Científicas De Investigación

Free-Radical Scavenging

7-Methoxy-3,4-dihydroisoquinoline and its derivatives have been synthesized and tested for their free-radical scavenging activity . They have been found to be effective in scavenging various radicals such as 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·), 2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS·+), superoxide anion radical (O2·−), and nitric oxide radical (·NO) .

Inhibition of D-Amino Acid Oxidase (DAAO)

These compounds have shown moderate inhibitory activities against DAAO . DAAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia.

Acetylcholinesterase (AChE) Inhibition

7-Methoxy-3,4-dihydroisoquinoline derivatives have also been found to inhibit Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is therefore a potential target for the treatment of Alzheimer’s disease.

Butyrylcholinesterase (BuChE) Inhibition

These compounds have shown inhibitory activity against Butyrylcholinesterase (BuChE) . Like AChE, BuChE is also involved in the breakdown of acetylcholine. Inhibitors of this enzyme can increase the levels of acetylcholine in the brain, which can be beneficial in the treatment of Alzheimer’s disease.

Anticonvulsant Activity

Some 3,4-dihydroisoquinolin derivatives have shown significant anticonvulsant activity . They have been found to be effective in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test .

Potential Binding with Benzodiazepine (BZD) Receptors

A docking study of one of the 3,4-dihydroisoquinolin derivatives in the benzodiazepine (BZD)-binding site of γ-aminobutyric acid A (GABAA) receptor confirmed possible binding of the compound with the BZD receptors . This suggests potential applications in the treatment of conditions such as anxiety, insomnia, and seizures.

Safety and Hazards

Mecanismo De Acción

Target of Action

7-Methoxy-3,4-dihydroisoquinoline is known to target mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

For instance, the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ .

Biochemical Pathways

It’s known that the compound can influence the function of mitogen-activated protein kinase 10 , which is involved in various cellular processes

Result of Action

Given its target, it’s likely that the compound influences cellular processes such as proliferation, differentiation, and apoptosis .

Action Environment

The action of 7-Methoxy-3,4-dihydroisoquinoline can be influenced by various environmental factors. For instance, the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ is boosted by the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH

Propiedades

IUPAC Name |

7-methoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZQPQPMHASUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCN=C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-3,4-dihydroisoquinoline | |

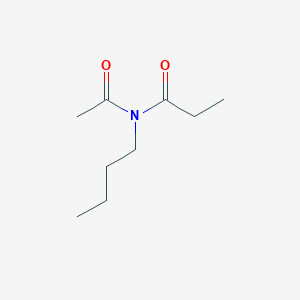

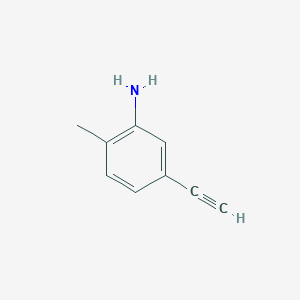

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

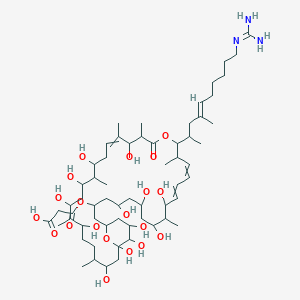

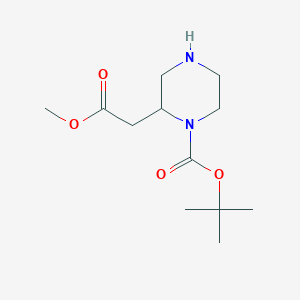

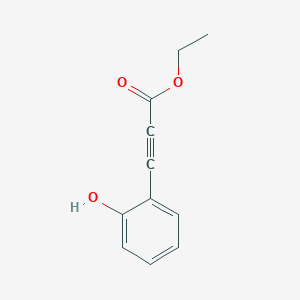

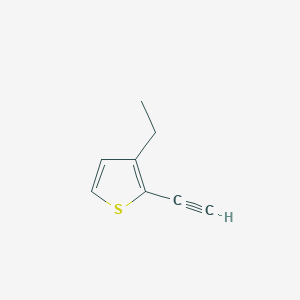

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)

![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)

![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)

![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)